1-Ethyl-4-ethynyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-ethyl-4-ethynylimidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h1,5-6H,4H2,2H3 |
InChI Key |
IBHTVIDZSMZSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C#C |
Origin of Product |
United States |
Reactivity Profile and Mechanistic Studies of 1 Ethyl 4 Ethynyl 1h Imidazole
Reactivity of the Imidazole (B134444) Heterocycle
The imidazole ring is an amphoteric, planar, five-membered heteroaromatic system containing a pyrrole-type nitrogen at position 1 and a pyridine-type nitrogen at position 3. thieme-connect.de This structure is susceptible to both electrophilic and, under certain conditions, nucleophilic attacks. The presence of an ethyl group at the N-1 position and an electron-withdrawing ethynyl (B1212043) group at the C-4 position significantly modulates this inherent reactivity.
Electrophilic Attack at Nitrogen and Carbon Centers
The imidazole nucleus possesses multiple sites for potential electrophilic attack, namely the N-3, C-2, C-4, and C-5 positions. thieme-connect.de In 1-Ethyl-4-ethynyl-1H-imidazole, the N-1 position is already alkylated, making the pyridine-like N-3 atom the primary site for electrophilic attack and protonation. This nitrogen's lone pair of electrons is available for reaction with electrophiles.
The electronic properties of the substituents play a crucial role in directing electrophilic attacks on the carbon atoms. The ethynyl group at the C-4 position is electron-withdrawing, which deactivates the imidazole ring towards electrophilic aromatic substitution. This deactivation effect reduces the electron density at the C-2 and C-5 positions, making electrophilic attack on the carbon skeleton less favorable compared to unsubstituted or electron-donating substituted imidazoles. Consequently, reactions with electrophiles are more likely to occur at the N-3 position.
Nucleophilic Pathways and Ring Opening Reactions
Nucleophilic attack on the carbon atoms of an imidazole ring is generally an unfavorable process due to the ring's electron-rich aromatic nature. thieme-connect.de Such reactions typically require significant activation from strongly electron-withdrawing groups on the ring. While the ethynyl group at C-4 is electron-withdrawing, substantial activation, often necessitating additional activating groups or specific reaction conditions, is usually needed to facilitate nucleophilic attack at positions like C-2 or C-5.
Ring-opening reactions of the imidazole core are not common and typically occur under harsh conditions or through specific synthetic routes that destabilize the aromatic system. For this compound, such pathways are not considered a major aspect of its reactivity profile under standard organic synthesis conditions.
Proton Transfer Dynamics and Tautomerism
A hallmark of unsubstituted 1H-imidazole is its ability to undergo annular tautomerism, where the proton on N-1 can shift to N-3. However, in this compound, the presence of the stable ethyl group at the N-1 position precludes this type of tautomerism.
Table 1: Comparison of pKa Values for Selected Imidazoles
| Compound | Basic pKa (for protonation) | Acidic pKa (for deprotonation) | Reference |
|---|---|---|---|
| 1H-Imidazole | ~7.0 | ~14.9 | thieme-connect.de |
| 1-Methyl-1H-imidazole | ~7.3 | N/A | thieme-connect.de |
| 4-Nitro-1H-imidazole | ~-0.1 | ~9.3 | thieme-connect.de |
| This compound | Predicted < 7.0 | Predicted < 25 |
Note: Predicted values are based on the electronic effects of the substituents. The electron-withdrawing ethynyl group is expected to lower the basic pKa compared to alkylated imidazoles, while the terminal alkyne C-H has a typical acidic pKa of around 25.
Reactions Involving the Ethynyl Group
The terminal alkyne functionality is one of the most versatile groups in organic synthesis, and its presence on the imidazole ring opens up a wide array of synthetic possibilities.
Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)
The ethynyl group is an excellent substrate for various cycloaddition reactions. Most notably, it is a key component in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an organic azide (B81097). This modular approach is widely used in medicinal chemistry and materials science for linking different molecular fragments.
1,3-dipolar cycloaddition reactions are a general class of reactions that includes the CuAAC. Azomethine ylides, for instance, can react with alkyne dipolarophiles to generate complex heterocyclic systems. mdpi.comevitachem.com While the ethynyl group can also act as a dienophile in [4+2] Diels-Alder cycloadditions, this is generally less common and requires a highly reactive diene.
Table 2: Representative Cycloaddition Reaction of an Ethynyl-Heterocycle
| Reaction Type | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| [3+2] Azide-Alkyne Cycloaddition | This compound, Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate), Solvent (e.g., t-BuOH/H₂O) | 1-Benzyl-4-(1-ethyl-1H-imidazol-4-yl)-1H-1,2,3-triazole |
Note: This table presents a typical, expected reaction based on established click chemistry principles.
Hydrogenation and Alkyne Addition Chemistry
The carbon-carbon triple bond of the ethynyl group can be readily reduced through hydrogenation. The extent of the reduction can be controlled by the choice of catalyst and reaction conditions.
Complete Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere will reduce the alkyne completely to an alkane, yielding 1,4-diethyl-1H-imidazole.
Partial Hydrogenation: To stop the reduction at the alkene stage, specific catalysts are required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used to produce the corresponding (Z)-alkene, in this case, 1-ethyl-4-vinyl-1H-imidazole.
Beyond hydrogenation, the ethynyl group is susceptible to a variety of addition reactions. Hydroamination, the addition of an N-H bond across the alkyne, can be catalyzed by transition metals to produce enamines or imines. acs.org Similarly, the addition of acetylenic carbanions to C=N bonds is a known transformation, highlighting the ethynyl group's ability to participate in carbon-carbon bond-forming reactions. colab.ws
Metal-Catalyzed Transformations of the Ethynyl Moiety
The ethynyl group of this compound is a key functional group that readily participates in a range of metal-catalyzed transformations. These reactions are fundamental for the construction of more complex molecular architectures.
One of the most significant metal-catalyzed reactions for the synthesis of this compound itself is the Sonogashira coupling . wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the cross-coupling of a terminal alkyne (like acetylene (B1199291) or a protected version such as trimethylsilylacetylene) with an aryl or vinyl halide, in this case, a 4-halo-1-ethyl-1H-imidazole. The reaction is generally catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The synthesis of 4-ethynyl substituted imidazoles via Sonogashira coupling is a well-established method.
The general conditions for the Sonogashira coupling to produce ethynyl-substituted imidazoles are summarized in the table below.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | |
| Co-catalyst | CuI | |
| Base | Triethylamine (B128534) or Diisopropylethylamine | |
| Solvent | Toluene (B28343) or DMF | |
| Temperature | 50–80°C |
Beyond its synthesis, the ethynyl moiety of this compound is highly valuable in "click chemistry," specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction allows for the efficient and specific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. organic-chemistry.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecules. organic-chemistry.orgnih.gov
The ethynyl group can also undergo other metal-catalyzed transformations such as cycloaddition reactions . For instance, transition metal catalysts, including those based on nickel and cobalt, can facilitate [2+2+2] cycloadditions of alkynes to form substituted benzene (B151609) rings. uwindsor.ca Rhodium-catalyzed cycloadditions have also been explored for various unsaturated systems. pku.edu.cn While specific examples with this compound are not extensively documented, the general reactivity of terminal alkynes suggests its potential participation in such transformations.
Mechanistic Investigations of this compound Reactions
Direct mechanistic studies on the reactions of this compound are limited. However, the mechanism of the widely used Sonogashira coupling has been extensively studied for related systems and can be extrapolated to understand the formation of this compound. wikipedia.orgacs.org
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-halo-1-ethyl-1H-imidazole to form a Pd(II) intermediate.
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the ethynyl group to the Pd(II) complex.
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. wikipedia.org
The Copper Cycle:
Coordination: The copper(I) salt coordinates with the terminal alkyne.
Deprotonation: The amine base facilitates the deprotonation of the alkyne, leading to the formation of a copper acetylide intermediate. This species is then ready to participate in the transmetalation step with the palladium complex. wikipedia.org
A study on the Sonogashira coupling on an imidazole backbone revealed a correlation between the electrostatic potential surface of the alkyne's triple bond and the success of the coupling reaction. researchgate.net This suggests that electronic factors of the alkyne play a crucial role in the reaction mechanism. researchgate.net
For copper-free Sonogashira reactions, the mechanism is believed to proceed through a different pathway where the base directly facilitates the deprotonation of the alkyne coordinated to the palladium center. acs.org
Solvent Effects on Reactivity
The choice of solvent can significantly impact the rate, yield, and selectivity of chemical reactions, and the transformations of this compound are no exception.
The effect of various solvents on the Sonogashira coupling is summarized in the table below.
| Solvent | Observation | Reference |
|---|---|---|
| Toluene | Commonly used, can be more effective than DMF in some copper-free systems. | lucp.net |
| DMF (Dimethylformamide) | Commonly used polar aprotic solvent. | |
| Isopropanol | Can allow for reactions at room temperature. | rsc.org |
| Water | Used in the development of sustainable protocols, often with surfactants. | organic-chemistry.org |
| γ-Valerolactone-based Ionic Liquids | An environmentally benign alternative. | beilstein-journals.org |
For click chemistry reactions like the CuAAC, the reaction is notably insensitive to the solvent and can often be performed in a variety of solvents, including aqueous media. organic-chemistry.org This robustness to the reaction medium is a key advantage of this type of transformation.
Computational and Theoretical Investigations of 1 Ethyl 4 Ethynyl 1h Imidazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for exploring the electronic landscape of molecular systems. webofjournals.comnih.gov These methods allow for a detailed analysis of molecular geometry, stability, and reactivity patterns.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. webofjournals.com Calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can determine the optimized molecular geometry corresponding to a minimum on the potential energy surface. webofjournals.comirjweb.com For 1-Ethyl-4-ethynyl-1H-imidazole, these calculations would confirm a planar imidazole (B134444) ring, with the ethyl and ethynyl (B1212043) groups positioned at the N1 and C4 atoms, respectively. The ethynyl group introduces sp-hybridized carbons, resulting in a linear C-C≡C-H arrangement. The total energy calculated for the optimized structure provides a measure of the molecule's thermodynamic stability. scielo.br
The optimized geometric parameters, including bond lengths and angles, are fundamental for understanding the molecule's structure. While specific DFT data for this compound is not widely published, expected values can be inferred from studies on analogous substituted imidazoles. researchgate.net
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations. Data is representative and based on values for structurally similar compounds.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C4-C(ethynyl) | ~ 1.42 | |
| C≡C | ~ 1.21 | |
| C-H (ethynyl) | ~ 1.06 | |
| N1-C2 | ~ 1.38 | |
| C2-N3 | ~ 1.31 | |
| N3-C4 | ~ 1.37 | |
| C4-C5 | ~ 1.38 | |
| C5-N1 | ~ 1.37 | |
| N1-C(ethyl) | ~ 1.47 | |
| **Bond Angles (°) ** | ||
| C5-N1-C2 | ~ 107.5 | |
| N1-C2-N3 | ~ 110.0 | |
| C2-N3-C4 | ~ 107.0 | |
| N3-C4-C5 | ~ 109.5 | |
| Imidazole-C4-C(ethynyl) | ~ 125.0 |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comscielo.br
A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability, indicating that charge transfer can easily occur within the molecule. scielo.br In this compound, the electron-donating ethyl group at the N1 position would raise the HOMO energy level, while the electron-withdrawing ethynyl group at the C4 position would lower the LUMO energy level. This combined effect is expected to result in a relatively small energy gap, influencing the molecule's electronic transitions and potential for use in electronic materials. webofjournals.com For similar imidazole derivatives, the HOMO is often localized on the imidazole ring and the donor group, while the LUMO is concentrated around the acceptor group, facilitating intramolecular charge transfer (ICT). webofjournals.comirjweb.com
Table 2: Representative FMO Energies for Substituted Imidazole Systems. Values are illustrative of trends observed in related heterocyclic compounds.
| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Substituted Imidazole 1 | -6.29 | -1.81 | 4.48 | irjweb.com |
| Substituted Imidazole 2 | -0.206 | -0.034 | 0.172 | scielo.br |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to show different charge regions. uni-muenchen.de
For this compound, the MEP map would reveal specific regions of varying potential:
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most electronegative region is expected around the N3 nitrogen of the imidazole ring due to its lone pair of electrons. uni-muenchen.demdpi.com The triple bond of the ethynyl group would also exhibit significant negative potential.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the ethynyl group and the protons on the imidazole ring are expected to be the most electropositive sites. nih.gov
The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity and crystal packing. nih.govmdpi.com
Spectroscopic Property Prediction and Validation
Computational methods can accurately predict spectroscopic data, which serves to validate experimental findings and aid in the structural elucidation of new compounds.
Theoretical calculations of NMR spectra, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.
For this compound, the predicted chemical shifts would be characteristic of its unique structure:
¹H NMR: The ethynyl proton is expected to resonate at approximately 2.5–3.5 ppm. The protons on the imidazole ring would appear in the aromatic region, while the ethyl group protons would show a characteristic quartet and triplet pattern in the aliphatic region.
¹³C NMR: The sp-hybridized carbons of the ethynyl group are predicted to have signals around 70–85 ppm. The carbons of the imidazole ring and the ethyl group would appear at their respective characteristic shifts. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound. Values are estimates based on data for analogous compounds and general chemical shift trends.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Imidazole Ring | ||
| C2-H | ~7.5 | ~137 |
| C5-H | ~7.0 | ~117 |
| C4 | - | ~115 |
| Ethynyl Group | ||
| ≡C-H | ~3.0 | ~83 |
| -C≡ | - | ~75 |
| Ethyl Group | ||
| -CH₂- | ~4.0 | ~45 |
The IR spectrum of this compound is expected to show several characteristic absorption bands:
A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.
A weak absorption band in the range of 2100–2260 cm⁻¹ due to the C≡C triple bond stretching.
Absorptions around 3100-3150 cm⁻¹ from the C-H stretching of the imidazole ring.
Bands in the 2850–2960 cm⁻¹ region from the C-H stretching of the ethyl group.
Vibrations associated with the C=C and C-N bonds of the imidazole ring in the 1400-1600 cm⁻¹ region.
Table 4: Predicted Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound. Frequencies are based on typical ranges for the respective functional groups and data from similar molecules.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Terminal Alkyne (≡C-H) | 3310 - 3290 |
| C-H Stretch | Imidazole Ring | 3150 - 3100 |
| C-H Stretch | Ethyl Group (-CH₂, -CH₃) | 2960 - 2850 |
| C≡C Stretch | Alkyne | 2140 - 2100 |
| C=N, C=C Stretch | Imidazole Ring | 1600 - 1450 |
| C-H Bend | Ethyl Group | 1470 - 1370 |
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is a critical computational technique used to map the energetic changes that occur as reactants transform into products. This involves identifying intermediate structures and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a key determinant of the reaction's feasibility and rate.
For this compound, computational modeling, typically using Density Functional Theory (DFT) methods, can be applied to explore various reactions. The ethynyl group, for instance, is a versatile functional group that can participate in numerous transformations.
Hypothetical Reaction Pathway Analysis:
A common reaction involving terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Theoretical modeling of this reaction with an azide (B81097) would involve:
Geometry Optimization: The initial structures of this compound, the azide, and the copper(I) catalyst would be geometrically optimized to find their lowest energy conformations.
Transition State Search: Algorithms would then be used to locate the transition state structure for the cycloaddition. This involves identifying a first-order saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be run to confirm that the identified transition state correctly connects the reactant complex to the product, a triazole.
The activation energy (Ea) for the reaction can be determined from the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction kinetics.
| Computational Step | Objective | Typical Method | Expected Outcome for a CuAAC Reaction |
| Reactant Optimization | Find the lowest energy structure of reactants. | DFT (e.g., B3LYP/6-31G(d)) | Optimized geometries of this compound and the azide. |
| Transition State Search | Locate the highest energy point on the reaction path. | Synchronous Transit-Guided Quasi-Newton (STQN) | Structure of the transition state complex. |
| Frequency Analysis | Characterize the nature of the stationary point. | Vibrational Frequency Calculation | One imaginary frequency for the transition state. |
| IRC Calculation | Confirm the connection between reactants and products. | Intrinsic Reaction Coordinate | A path showing the transformation from alkyne and azide to the triazole product. |
Conformational Analysis and Energetic Landscapes
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ethyl group to the imidazole ring nitrogen.
An energetic landscape, or potential energy surface (PES), provides a comprehensive map of a molecule's energy as a function of its geometry. By scanning the relevant dihedral angles, computational methods can reveal the most stable conformers and the energy barriers that separate them.
Procedure for Conformational Analysis:
Defining the Coordinate: The key dihedral angle for this molecule is the C-C-N-C angle involving the ethyl group and the imidazole ring.
PES Scan: A relaxed PES scan would be performed by systematically rotating this dihedral angle (e.g., in 10-degree increments from 0 to 360 degrees) while allowing the rest of the molecule's geometry to relax at each step. This is typically done using a lower level of theory for speed.
Optimization of Minima: The low-energy structures identified from the scan are then re-optimized at a higher level of theory to accurately determine their geometries and relative energies.
For this compound, the rotation of the ethyl group is expected to have a relatively low energy barrier. The landscape would likely show two primary minima corresponding to staggered conformations of the ethyl group relative to the plane of the imidazole ring. The steric interaction between the methyl end of the ethyl group and the hydrogen atom at the C2 position of the imidazole ring would be a key factor influencing the relative energies of the conformers.
| Conformer Type | Dihedral Angle (C-C-N-C) | Expected Relative Energy | Description |
| Staggered | ~60°, ~180°, ~300° | Lower | The ethyl group's hydrogens are positioned to minimize steric clash with the imidazole ring. |
| Eclipsed | ~0°, ~120°, ~240° | Higher | The ethyl group's hydrogens are aligned with the imidazole ring, leading to increased steric strain. |
Studies on other substituted imidazoles have utilized DFT methods to explore conformational preferences, often revealing how substituent changes and environmental factors like pH can induce significant conformational switches. nih.gov While specific data for this compound is not present, the foundational principles of these computational analyses provide a robust framework for predicting its behavior.
Derivatization and Functionalization Strategies for 1 Ethyl 4 Ethynyl 1h Imidazole
Modifications at the Imidazole (B134444) Nitrogen Atoms
The nitrogen atoms of the imidazole ring play a crucial role in its chemical reactivity. The N1-position is substituted with an ethyl group, leaving the N3-position available for further functionalization.
While the N1-position of 1-ethyl-4-ethynyl-1H-imidazole is already alkylated, the N3-nitrogen atom retains its nucleophilic character and can undergo further alkylation and acylation reactions.
N-Alkylation: The reaction of this compound with various alkylating agents can lead to the formation of 1,3-dialkyl-4-ethynyl-1H-imidazolium salts. The reactivity of the alkylating agent and the reaction conditions, such as temperature and solvent, can significantly influence the reaction's efficiency. Studies on the alkylation of other substituted imidazoles suggest that heating the reaction mixture can improve the yields of N-alkylated products researchgate.net.
N-Acylation: The N3-nitrogen can also be acylated using acyl halides or anhydrides. This reaction typically proceeds by deprotonation of the imidazole ring with a strong base, followed by the addition of the acylating agent. The resulting N-acyl imidazoles are often highly reactive intermediates, particularly susceptible to nucleophilic attack, which makes them useful as acyl transfer reagents.
A general procedure for the N-alkylation of a 4-substituted imidazole is presented in the table below, which can be adapted for this compound.
| Reaction Step | Reagents and Conditions | Product Type |
| 1. Deprotonation (optional) | Strong base (e.g., NaH, KOtBu) in an aprotic solvent (e.g., DMF, THF) | Imidazolide (B1226674) anion |
| 2. Alkylation/Acylation | Alkyl halide (R-X) or Acyl halide (RCO-X) | N-alkylated or N-acylated imidazole |
Quaternization involves the alkylation of the N3-nitrogen of this compound to form a positively charged imidazolium (B1220033) salt. This transformation significantly alters the electronic properties of the molecule, enhancing its potential for applications such as ionic liquids and N-heterocyclic carbene (NHC) precursors. The reaction is typically carried out by treating the imidazole with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent researchgate.net. The formation of these imidazolium salts can be influenced by steric and electronic factors of the starting imidazole and the alkylating agent rsc.org.
The synthesis of imidazolium salts from N-substituted imidazoles is a well-established method orientjchem.org. For instance, 1-phenyl-1H-imidazole can be reacted with 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B53741) in acetonitrile (B52724) at elevated temperatures to yield the corresponding imidazolium salt orientjchem.org. A similar strategy could be employed for the quaternization of this compound with various alkyl halides.
| Reactant | Alkylating Agent | Solvent | Conditions | Product |
| This compound | Methyl Iodide | Acetonitrile | Reflux | 1-Ethyl-3-methyl-4-ethynyl-1H-imidazolium Iodide |
| This compound | Ethyl Bromide | Toluene (B28343) | Reflux | 1,3-Diethyl-4-ethynyl-1H-imidazolium Bromide |
| This compound | Benzyl Chloride | DMF | 80 °C | 1-Ethyl-3-benzyl-4-ethynyl-1H-imidazolium Chloride |
Functionalization of the Ethynyl (B1212043) Group
The terminal alkyne functionality in this compound is a key site for a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.
Oxidative Transformations: The ethynyl group can undergo various oxidative reactions. For instance, oxidation of the imidazole ring itself can be achieved under specific conditions. While imidazoles are generally resistant to auto-oxidation, they can be attacked by strong oxidizing agents like perbenzoic acid researchgate.net. The oxidation of the ethynyl group can lead to the formation of α,β-acetylenic ketones or carboxylic acids, depending on the reagents and reaction conditions.
Reductive Transformations: The triple bond of the ethynyl group can be partially or fully reduced to yield the corresponding alkene or alkane. Catalytic hydrogenation is a common method for such reductions. The choice of catalyst and reaction conditions determines the selectivity of the reduction. For example, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) typically results in the stereoselective formation of the cis-alkene. In contrast, using catalysts like palladium on carbon (Pd/C) with hydrogen gas will lead to the complete reduction to the corresponding alkane, 1-ethyl-4-ethyl-1H-imidazole organic-chemistry.org.
| Transformation | Reagents and Conditions | Product |
| Partial Reduction (to alkene) | H₂, Lindlar's catalyst | 1-Ethyl-4-vinyl-1H-imidazole |
| Full Reduction (to alkane) | H₂, Pd/C | 1-Ethyl-4-ethyl-1H-imidazole |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 1-Ethyl-4-acetyl-1H-imidazole |
| Hydrohalogenation | HX (e.g., HBr, HCl) | 1-Ethyl-4-(1-haloethenyl)-1H-imidazole |
Beyond simple reduction, the ethynyl group can be converted into a variety of substituted alkenes and alkanes through addition reactions. For example, hydrohalogenation, the addition of hydrogen halides (HX), across the triple bond typically follows Markovnikov's rule, leading to the formation of a vinyl halide pearson.com. Hydration of the alkyne, usually catalyzed by mercury salts in acidic conditions, results in the formation of a ketone via an enol intermediate. These reactions provide pathways to introduce further functional groups for subsequent derivatization.
Carbon-Carbon Bond Formation at the Imidazole Ring
Creating new carbon-carbon bonds directly on the imidazole ring is a powerful strategy for elaborating the molecular framework. This can be achieved through methods such as C-H activation or by utilizing pre-functionalized imidazole derivatives.
For this compound, the most reactive positions for electrophilic substitution are typically the C2 and C5 positions. Given that the C1 and C4 positions are already substituted, C-C bond formation would likely occur at the C2 or C5 positions.
C-H Activation: Direct C-H activation provides an atom-economical way to form C-C bonds. Nickel-catalyzed C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives have been reported rsc.orgresearchgate.net. These methods often utilize a ligand and a base in a suitable solvent, such as a tertiary alcohol, to facilitate the reaction rsc.orgresearchgate.net. This approach could potentially be applied to the C2 or C5 position of this compound.
Lithiation followed by Electrophilic Quenching: Another strategy involves the deprotonation of a C-H bond using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This highly nucleophilic species can then react with various electrophiles to form a new C-C bond researchgate.netresearchgate.net. The regioselectivity of lithiation on the imidazole ring can be influenced by the substituents present. For a 1,4-disubstituted imidazole, lithiation is expected to occur at either the C2 or C5 position.
Cross-Coupling Reactions: If a halo-substituted precursor, such as 1-ethyl-4-ethynyl-5-halo-1H-imidazole, is available, powerful cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, or Heck reactions can be employed. These palladium-catalyzed reactions allow for the formation of C-C bonds with a wide range of coupling partners, including boronic acids, terminal alkynes, and alkenes.
| Reaction Type | Reagents and Conditions | Potential Product at C2/C5 |
| C-H Arylation | Aryl halide, Ni catalyst, ligand, base | 1-Ethyl-4-ethynyl-2/5-aryl-1H-imidazole |
| Lithiation/Electrophilic Quench | 1. n-BuLi 2. Electrophile (e.g., R-X, RCHO) | 1-Ethyl-4-ethynyl-2/5-substituted-1H-imidazole |
| Suzuki Coupling (from halo-precursor) | Boronic acid, Pd catalyst, base | 1-Ethyl-4-ethynyl-5-aryl-1H-imidazole |
Introduction of Diverse Functional Groups
The introduction of a wide array of functional groups to the this compound scaffold is primarily achieved through reactions targeting the terminal alkyne moiety. This ethynyl group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The two most prominent and widely utilized strategies for the derivatization of the ethynyl group are the 1,3-dipolar cycloaddition reaction with azides, often referred to as "click chemistry," and the palladium-catalyzed Sonogashira cross-coupling reaction. These methods are favored for their high efficiency, broad functional group tolerance, and mild reaction conditions. nih.govorganic-chemistry.orgbeilstein-journals.org
The 1,3-dipolar cycloaddition of the terminal alkyne of this compound with various organic azides provides a straightforward and highly efficient route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction, often catalyzed by copper(I), is a cornerstone of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. ijrpc.com The resulting triazole ring is a stable aromatic system that can act as a rigid linker or a pharmacophore in medicinal chemistry. The reaction's reliability and simplicity allow for the rapid generation of a library of derivatives by varying the substituent on the azide (B81097) starting material. nih.gov
Another powerful tool for the functionalization of this compound is the Sonogashira coupling reaction. This palladium- and copper-cocatalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and a variety of sp2-hybridized carbon atoms, typically from aryl or vinyl halides. organic-chemistry.orgsynarchive.com This reaction is highly valued for its ability to construct complex molecular frameworks under relatively mild conditions. The versatility of the Sonogashira coupling allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups, significantly expanding the chemical space accessible from the parent ethynyl-imidazole compound.
These derivatization strategies are not merely theoretical; they are well-established methods in organic synthesis. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully employed to synthesize a series of novel 1,2,3-triazole based imidazole derivatives. nih.gov Similarly, the Sonogashira coupling has been utilized in the synthesis of various functionalized heterocyclic compounds. researchgate.net The functional group tolerance of these reactions is a key advantage, allowing for their application to substrates bearing a wide range of other chemical moieties without the need for extensive protecting group strategies. nih.govbeilstein-journals.org
Below is a table summarizing representative examples of these derivatization strategies, illustrating the types of functional groups that can be introduced onto the this compound core.
| Reaction Type | Reactant | Catalyst/Conditions | Functional Group Introduced | Product Type |
| 1,3-Dipolar Cycloaddition | Benzyl azide | Cu(I), solvent | Benzyl | 1-(1-Ethyl-1H-imidazol-4-yl)-4-benzyl-1H-1,2,3-triazole |
| 1,3-Dipolar Cycloaddition | Phenyl azide | Cu(I), solvent | Phenyl | 1-(1-Ethyl-1H-imidazol-4-yl)-4-phenyl-1H-1,2,3-triazole |
| 1,3-Dipolar Cycloaddition | 4-Azidoaniline | Cu(I), solvent | 4-Aminophenyl | 4-(1-(1-Ethyl-1H-imidazol-4-yl)-1H-1,2,3-triazol-4-yl)aniline |
| 1,3-Dipolar Cycloaddition | 1-Azido-4-methoxybenzene | Cu(I), solvent | 4-Methoxyphenyl | 1-(1-Ethyl-1H-imidazol-4-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole |
| Sonogashira Coupling | Iodobenzene | Pd catalyst, Cu(I), base | Phenyl | 1-Ethyl-4-(phenylethynyl)-1H-imidazole |
| Sonogashira Coupling | 4-Iodoanisole | Pd catalyst, Cu(I), base | 4-Methoxyphenyl | 1-Ethyl-4-((4-methoxyphenyl)ethynyl)-1H-imidazole |
| Sonogashira Coupling | 1-Iodo-4-nitrobenzene | Pd catalyst, Cu(I), base | 4-Nitrophenyl | 1-Ethyl-4-((4-nitrophenyl)ethynyl)-1H-imidazole |
| Sonogashira Coupling | 2-Iodopyridine | Pd catalyst, Cu(I), base | 2-Pyridyl | 1-Ethyl-4-(pyridin-2-ylethynyl)-1H-imidazole |
Coordination Chemistry of 1 Ethyl 4 Ethynyl 1h Imidazole and Its Derivatives
Ligand Properties of the Imidazole (B134444) Core
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and six π-electrons, which imparts significant stability. ajol.info Its structure allows it to function as an excellent ligand for transition metals. Key properties include:
Lewis Basicity : The non-protonated nitrogen atom (at the 3-position) possesses a lone pair of electrons, making it a strong σ-donor and a good Lewis base, capable of coordinating with metal centers. ajol.info
Substituent Effects : The properties of the imidazole ligand can be fine-tuned by its substituents. In 1-ethyl-4-ethynyl-1H-imidazole, the ethyl group at the N1 position provides steric bulk and influences the ligand's solubility in organic solvents. The ethynyl (B1212043) group at the C4 position is electron-withdrawing, which can affect the electron density on the imidazole ring and its interaction with the metal center. This group also offers a site for further reactions, such as "click chemistry," allowing for the creation of more complex molecular structures.
The imidazole core typically acts as a monodentate ligand, coordinating to a metal ion through the sp²-hybridized nitrogen atom at the N3 position. azjournalbar.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with imidazole-based ligands is well-established, generally involving the reaction of a metal salt with the ligand in a suitable solvent.
The formation of transition metal complexes with this compound or its derivatives typically follows a straightforward synthetic route. A solution of a transition metal salt, such as chromium(III), cobalt(II), copper(II), or palladium(II) chloride, is mixed with a stoichiometric amount of the imidazole ligand in a solvent like methanol (B129727) or ethanol. azjournalbar.comkalaharijournals.comjocpr.com The mixture is often stirred at room temperature or gently heated to facilitate the reaction, leading to the precipitation or crystallization of the metal complex upon cooling or solvent evaporation. ajol.infojocpr.com
Based on studies of similar imidazole derivatives, the resulting complexes can adopt various geometries depending on the metal ion and reaction conditions. For example, Cr(III) and Co(II) often form octahedral complexes, while Zn(II) may form tetrahedral complexes. azjournalbar.com
Table 1: Representative Geometries of Transition Metal Complexes with Imidazole Ligands
| Metal Ion | Typical Coordination Geometry | Example Complex Composition |
|---|---|---|
| Cr(III) | Octahedral | [Cr(imidazole)₄(H₂O)₂]³⁺ |
| Co(II) | Octahedral | [Co(imidazole)₆]²⁺ |
| Cu(II) | Square Planar / Distorted Octahedral | [Cu(imidazole)₂(acrylate)₂] |
| Zn(II) | Tetrahedral | [Zn(imidazole)₂(H₂O)₂] |
Note: This table is based on general findings for imidazole ligands and serves as a predictive model for complexes of this compound. azjournalbar.commdpi.com
Several spectroscopic techniques are instrumental in characterizing metal complexes of this compound and understanding the metal-ligand bond.
Infrared (IR) Spectroscopy : The IR spectrum of the ligand shows characteristic bands for C=N and C=C vibrations within the imidazole ring. researchgate.net Upon coordination to a metal, the stretching frequency of the C=N bond typically shifts, indicating the involvement of the ring nitrogen in bonding. kalaharijournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. The chemical shifts of the protons on the imidazole ring are sensitive to the coordination environment. nih.govresearchgate.net Deprotonation of the C2 proton to form an N-Heterocyclic Carbene (NHC) results in the disappearance of its characteristic signal in the ¹H NMR spectrum, typically found downfield. arkat-usa.org For paramagnetic complexes, such as those of Co(II) and some Cr(III), the presence of unpaired electrons can lead to significant broadening of NMR signals, making analysis difficult. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal center. The position and intensity of these absorption bands are indicative of the coordination geometry (e.g., octahedral or tetrahedral) of the metal ion. azjournalbar.comnih.gov
For instance, the crystal structures of copper(II) complexes with imidazole derivatives like bis(acrylate)-bis(2-ethylimidazole)-copper(II) have been determined. mdpi.com These studies reveal that copper(II) can adopt distorted octahedral or square planar geometries. The Cu–N bond lengths are typically in the range of 1.98 to 2.02 Å. mdpi.com In such complexes, the imidazole ligands coordinate to the metal center through the N3 atom, confirming the expected binding mode. The analysis of these structures helps predict how this compound would arrange itself in a crystalline solid, with the ethyl and ethynyl groups influencing the crystal packing through intermolecular interactions. mdpi.comrsc.org
Catalytic Applications of Metal-Imidazole Complexes
Metal complexes derived from imidazole ligands are not just structurally interesting; they are also functional materials with significant applications in catalysis.
A particularly important application of this compound is as a precursor to N-Heterocyclic Carbene (NHC) ligands. NHCs are powerful neutral, two-electron σ-donor ligands that form very strong bonds with transition metals, leading to highly stable and active catalysts. arkat-usa.orgscripps.eduacs.org
The generation of an NHC from this compound involves two main steps:
Formation of an Imidazolium (B1220033) Salt : The ligand is first converted into an imidazolium salt. This can be achieved by N-alkylation at the second nitrogen atom. For example, reacting this compound with an alkyl halide would yield a 1-ethyl-3-alkyl-4-ethynyl-imidazolium salt. orientjchem.orguaeh.edu.mx
Deprotonation : The resulting imidazolium salt has an acidic proton at the C2 position (between the two nitrogen atoms). Treatment with a strong base removes this proton to generate the free NHC, which is a carbene species. scripps.edu This free carbene can then be reacted with a metal precursor to form the NHC-metal complex.
Alternatively, NHC-metal complexes can be synthesized directly. For example, the reaction of a 4-iodo-imidazolium salt with a low-valent metal source like [Pd(PPh₃)₄] can lead to the formation of a palladium-NHC complex through oxidative addition. acs.org
Table 2: Potential Catalytic Applications of NHC-Metal Complexes
| Metal | Reaction Type | Description |
|---|---|---|
| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Formation of C-C bonds between aryl/vinyl halides and boronic acids. nih.gov |
| Palladium (Pd) | Direct Arylation | C-H activation to form C-C bonds between arenes and haloarenes. nih.gov |
| Rhodium (Rh) | Addition of Arylboronic Acids | Addition of arylboronic acids to aldehydes to form secondary alcohols. arkat-usa.org |
| Gold (Au) | Cycloisomerization | Intramolecular rearrangement of enynes. acs.org |
This table outlines common applications for NHC-metal complexes, which are anticipated for catalysts derived from this compound.
The strong metal-carbene bond in these complexes provides thermal stability, making them robust catalysts for a wide range of homogeneous catalytic reactions, including C-C and C-N bond formation. arkat-usa.orgresearchgate.netchimia.chlibretexts.org The steric and electronic properties of the NHC can be systematically modified by changing the substituents on the imidazole ring, allowing for the optimization of catalytic activity and selectivity.
Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs) with Imidazole Ligands
The integration of specific organic ligands into solid supports to create heterogeneous catalysts is a cornerstone of modern green chemistry, offering advantages in catalyst separation, reusability, and stability. Imidazole-based ligands, including derivatives of this compound, are particularly valuable in this field due to the versatile coordination properties of the imidazole ring and the potential for functionalization. The nitrogen atoms in the imidazole ring can effectively coordinate with a wide array of metal ions, making them ideal building blocks for single-site heterogeneous catalysts and as linkers in robust porous structures like Metal-Organic Frameworks (MOFs). researchgate.net
The molecular structure of this compound, featuring both an imidazole core for metal anchoring and a reactive ethynyl group, makes it a prime candidate for incorporation into such catalytic systems. While direct studies on this specific compound are emerging, the broader family of imidazole derivatives has been extensively used to develop advanced catalytic materials. These materials are often synthesized by either incorporating the imidazole ligand into a framework in situ or by post-synthetic modification of a pre-existing structure. frontiersin.orgrsc.org
One key strategy involves the post-synthetic modification of stable frameworks like Covalent Organic Frameworks (COFs) or MOFs. For instance, a COF has been successfully functionalized with 2-ethynyl-1H-imidazole. mdpi.com In this approach, the ethynyl group of the imidazole derivative partakes in a cycloaddition reaction to covalently bind to the framework, while the imidazole nitrogen atoms are left available to chelate metal ions such as Co²⁺, Ni²⁺, and Fe³⁺. mdpi.comresearchgate.net This method creates well-defined, isolated metal active sites within the porous structure, which is crucial for high catalytic efficiency and selectivity, as demonstrated in applications like the oxygen evolution reaction (OER). mdpi.comresearchgate.net
Another established method is the direct synthesis of MOFs using functionalized imidazole ligands. Carboxylate-functionalized imidazoles, for example, have been used to construct copper-based MOFs that act as robust and efficient catalysts for reactions like the oxidative amidation of carboxylic acids. ua.es Similarly, bis(imidazole) ligands have been employed to build 3D cobalt-based MOFs, which, after carbonization, yield highly active Co,N-codoped porous carbon materials for electrocatalysis, such as the oxygen reduction reaction (ORR). rsc.org
The functional groups on the imidazole ligand play a critical role in the catalyst's performance. In a study on Schiff base–imidazole-functionalized MOFs (UIO-66–SB–Im), the surface groups were found to promote the formation of highly dispersed, small palladium (Pd) clusters. frontiersin.org These clusters, with an average size of 1.5 nm, exhibited excellent activity in Suzuki coupling reactions. The catalyst's design allowed for it to be reused multiple times without a significant drop in activity. frontiersin.org
The following interactive table summarizes various research findings on heterogeneous catalysts and MOFs that utilize imidazole-based ligands, highlighting the diversity of metals, supports, and catalytic applications.
| Catalyst/MOF Name | Imidazole Derivative Used | Metal Center | Support/Framework | Catalytic Application | Key Finding | Reference |
| COF-IM@M | 2-Ethynyl-1H-imidazole | Co²⁺, Ni²⁺, Fe³⁺ | Covalent Organic Framework (COF) | Oxygen Evolution Reaction (OER) | Imidazole nitrogen provides strong coordination sites for metal ions, enhancing electrocatalytic performance. | mdpi.comresearchgate.net |
| [Cu(bcmim)₂] | 1,3-bis(carboxymethyl)imidazole | Copper (Cu) | Metal-Organic Framework (MOF) | Oxidative amidation | The MOF is a robust, scalable, and recyclable catalyst for amide synthesis. | ua.es |
| Co,N-codoped carbon | 1,4-bis(1-imidazolyl)benzene | Cobalt (Co) | MOF-derived porous carbon | Oxygen Reduction Reaction (ORR) | The MOF serves as a precursor for a highly active and stable electrocatalyst. | rsc.org |
| Pd⁰@UIO-66–SB–Im | 4-imidazolecarboxaldehyde (via post-synthetic modification) | Palladium (Pd) | Zirconium (Zr)-based MOF (UIO-66) | Suzuki coupling reaction | Functionalized MOF stabilizes small Pd clusters, leading to high catalytic efficiency and reusability. | frontiersin.org |
| (I⁻)Meim-UiO-66 | Imidazole-containing dicarboxylic acid | Zirconium (Zr) | Metal-Organic Framework (UIO-66) | CO₂ cycloaddition with epoxides | Bifunctional MOF with Brønsted-acid sites and halogen anions for synergistic catalysis. | rsc.org |
These examples underscore the modularity and effectiveness of using imidazole derivatives in the design of advanced heterogeneous catalysts. The ability to tune the electronic and steric properties of the ligand, for example by selecting substituents like the ethyl and ethynyl groups in this compound, offers a powerful tool for developing next-generation catalysts for a wide range of chemical transformations.
Advanced Spectroscopic Characterization Techniques for 1 Ethyl 4 Ethynyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Ethyl-4-ethynyl-1H-imidazole is expected to show distinct signals corresponding to the protons of the ethyl group, the imidazole (B134444) ring, and the ethynyl (B1212043) moiety. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The protons on the imidazole ring will appear as singlets, with their chemical shifts influenced by the electronic effects of the ethyl and ethynyl substituents. The acetylenic proton is anticipated to be a sharp singlet at a characteristic downfield position.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Imidazole H-2 | ~7.5 - 7.8 | Singlet | N/A |
| Imidazole H-5 | ~7.0 - 7.3 | Singlet | N/A |
| Ethyl -CH2- | ~3.9 - 4.2 | Quartet | ~7.0 - 7.5 |
| Ethynyl -CH | ~3.0 - 3.3 | Singlet | N/A |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons of the imidazole ring will resonate in the aromatic region, with the C4 carbon, bearing the ethynyl group, being significantly influenced. The sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts. The ethyl group carbons will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole C2 | ~135 - 138 |
| Imidazole C4 | ~115 - 120 |
| Imidazole C5 | ~125 - 130 |
| Ethynyl C≡C | ~80 - 85 |
| Ethynyl C≡C-H | ~70 - 75 |
| Ethyl -CH2- | ~40 - 45 |
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, particularly for the imidazole ring and for correlating the protons of the ethyl group to their directly attached carbons and to the N1 of the imidazole ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides key information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ would be indicative of the ≡C-H stretching of the terminal alkyne. orgchemboulder.comlibretexts.orgmasterorganicchemistry.com The C≡C triple bond stretch is anticipated to appear as a weak to medium band in the 2100-2250 cm⁻¹ region. orgchemboulder.commaricopa.edu The imidazole ring will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring stretching vibrations in the 1500-1600 cm⁻¹ region. researchgate.netmdpi.com The C-H stretching and bending vibrations of the ethyl group will be observed in the 2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum, which can be more intense than in the IR spectrum. researchgate.net The symmetric breathing vibrations of the imidazole ring are also typically Raman active and would provide further structural confirmation.
Predicted Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Ethynyl C-H | Stretching | ~3300 | ~3300 | Strong, Sharp (IR) |
| Imidazole C-H | Stretching | ~3100 - 3150 | ~3100 - 3150 | Medium |
| Ethyl C-H | Stretching | ~2850 - 2960 | ~2850 - 2960 | Medium to Strong |
| Ethynyl C≡C | Stretching | ~2100 - 2150 | ~2100 - 2150 | Weak to Medium (IR), Strong (Raman) |
| Imidazole Ring | Stretching | ~1500 - 1600 | ~1500 - 1600 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for N-alkyl imidazoles involve the loss of the alkyl group or parts of it. nih.gov Therefore, a significant fragment would likely be observed corresponding to the loss of an ethyl radical (M - 29) or an ethene molecule (M - 28) via a rearrangement. Fragmentation of the imidazole ring itself is also possible.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion, allowing for the determination of the elemental formula of the compound, which is crucial for confirming its identity.
Predicted Fragmentation Pattern:
| m/z Value | Possible Fragment | Notes |
|---|---|---|
| 120 | [M]⁺ | Molecular Ion |
| 92 | [M - C₂H₄]⁺ | Loss of ethene |
| 91 | [M - C₂H₅]⁺ | Loss of ethyl radical |
X-ray Crystallography for Solid-State Structure Elucidation
Predicted Structural Parameters: Based on data from related imidazole derivatives, the imidazole ring is expected to be planar. researchgate.netresearchgate.net The N1-C(ethyl) bond length would be typical for a single bond between an sp² nitrogen and an sp³ carbon. The C4-C(ethynyl) bond would connect two sp² and sp hybridized carbons. The ethynyl group is expected to be linear. The planarity of the imidazole ring and the orientation of the ethyl and ethynyl substituents would be of particular interest. Intermolecular interactions, such as hydrogen bonding (if any) and π-π stacking, would also be revealed, providing insight into the crystal packing.
Table of Predicted Bond Lengths and Angles:
| Bond/Angle | Predicted Value |
|---|---|
| N1-C2 Bond Length | ~1.33 - 1.38 Å |
| C4-C5 Bond Length | ~1.34 - 1.37 Å |
| N1-C(ethyl) Bond Length | ~1.47 - 1.49 Å |
| C4-C(ethynyl) Bond Length | ~1.42 - 1.44 Å |
| C≡C Bond Length | ~1.19 - 1.21 Å |
| N1-C2-N3 Bond Angle | ~108° - 112° |
Academic Applications and Research Impact of 1 Ethyl 4 Ethynyl 1h Imidazole Analogs
Role as Building Blocks in Complex Organic Synthesis
The imidazole (B134444) framework is a privileged structure in medicinal chemistry and natural products. nih.govlifechemicals.comdigitellinc.com Analogs of 1-ethyl-4-ethynyl-1H-imidazole, possessing a terminal alkyne, are particularly valuable synthons for introducing the imidazole moiety into larger, more complex molecular architectures. The ethynyl (B1212043) group serves as a versatile handle for a variety of chemical transformations, most notably in coupling reactions and cycloadditions.
Key Synthetic Applications:
Sonogashira Coupling: The palladium-catalyzed Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govnih.govresearchgate.net Ethynyl-imidazole derivatives readily participate in these reactions, allowing for the direct attachment of the imidazole ring to various aromatic and vinylic systems. This strategy is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgtcichemicals.comnih.govnih.govdergipark.org.tr this compound analogs are ideal alkyne components in this reaction. The resulting imidazole-triazole hybrids are of significant interest in medicinal chemistry due to their ability to mimic peptide bonds and engage in various biological interactions. nih.gov This reaction's high yield, stereospecificity, and compatibility with aqueous systems make it a favored method for creating large libraries of potential drug candidates. organic-chemistry.orgtcichemicals.com
Multicomponent Reactions (MCRs): Imidazole derivatives are frequently synthesized and utilized in MCRs, which allow for the construction of complex molecules in a single step from three or more reactants. iau.irrsc.orgnih.govresearchgate.netrowan.edursc.org The ethynyl functionality on the imidazole ring can be preserved during these reactions or participate in subsequent transformations, offering a pathway to structurally diverse and complex heterocyclic systems. These one-pot procedures are valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov
The versatility of these reactions enables synthetic chemists to incorporate the this compound scaffold into a wide array of molecular frameworks, facilitating the synthesis of novel bioactive compounds and functional materials. nih.govnih.gov
Precursors for Advanced Materials Chemistry
The rigid, planar structure of the imidazole ring, combined with the linear geometry of the ethynyl group, makes this compound analogs excellent candidates as monomeric units for the construction of highly ordered, porous materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The directional bonding and geometric precision offered by building blocks like ethynyl-imidazole derivatives are crucial for achieving the long-range order characteristic of COFs. Imidazole-linked COFs have demonstrated significant potential in various applications due to their robust nature and the presence of nitrogen atoms which can act as binding sites or catalytic centers. chinesechemsoc.orgnih.gov
Recent research has highlighted the use of imidazole-based building blocks in the synthesis of COFs for applications such as uranium extraction from seawater and electrochemical processes. nih.govrsc.org The imidazole linkage imparts high chemical stability, while the porous structure facilitates mass transport and access to active sites.
| COF Name | Building Blocks | Surface Area (BET, m²/g) | Pore Size (nm) | Application | Key Finding |
|---|---|---|---|---|---|
| TI-COF | Imidazole-based aldehydes and amines | 695 | 0.87 | Uranium extraction from seawater | Achieved a high uranium extraction efficiency of 8.8 mg g⁻¹ day⁻¹ under visible light. rsc.org |
| PyIm-COF | Pyrenoimidazole-based monomers | 248 | 0.75 | Sodium-ion battery electrode | Demonstrated a high specific capacity of ~250 mAh g⁻¹ and excellent cycling stability over 2500 cycles. chinesechemsoc.orgresearchgate.net |
| BUCT-COF-7 | Aldehyde-substituted cyclooctatetrathiophene, pyrene-4,5,9,10-tetraone, and ammonium (B1175870) acetate | - | - | Electrochemical H₂O₂ production | Showed a high H₂O₂ production rate of up to 326.9 mmol g⁻¹ h⁻¹. nih.gov |
| Imidazole@UiO-67@TAPB–DMTP-COF | Imidazole encapsulated in a core-shell MOF@COF hybrid | - | - | Anhydrous proton conduction | Achieved high anhydrous proton conductivity of 1.4 × 10⁻² S cm⁻¹ at 120 °C. researchgate.net |
The ethynyl group of this compound analogs can undergo polymerization through various methods, including alkyne metathesis or coupling reactions, to yield conjugated polymers. These polymers, featuring a backbone of alternating imidazole and alkyne units, are investigated for their potential in electronic and optoelectronic applications due to their extended π-conjugation. researchgate.net The imidazole rings within the polymer chain can also be modified to tune the material's properties. researchgate.net
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The ethynyl group of this compound can be utilized as a focal point or a peripheral functional group in dendrimer synthesis. When located at the periphery, the ethynyl groups can be further functionalized, for example, via click chemistry, to attach other molecules of interest, such as targeting ligands or imaging agents. Imidazole-containing dendrimers have been explored for applications in catalysis and as unimolecular micelles for drug delivery. rit.edu
Contributions to Chemical Biology Probes (focus on molecular recognition and binding mechanisms)
Chemical probes are small molecules used to study and manipulate biological systems. The imidazole ring, being a key component of the amino acid histidine, frequently plays a crucial role in molecular recognition events within biological systems, particularly in enzyme active sites. nih.gov Analogs of this compound can be elaborated into sophisticated chemical probes to investigate these interactions.
The ethynyl group provides a convenient point for the attachment of reporter groups, such as fluorophores or affinity tags, often via click chemistry. This allows for the creation of probes that can bind to a specific biological target and be subsequently visualized or isolated. For instance, an ethynyl-imidazole derivative could be incorporated into a molecule designed to target a specific enzyme, with the ethynyl group later used to attach a fluorescent dye for imaging the enzyme's location within a cell.
Imidazole-based fluorescent probes have been developed for the selective detection of various analytes, including metal ions and nitroaromatic compounds. rsc.orgrsc.org The mechanism often involves a change in the electronic properties of the imidazole ring upon binding to the analyte, leading to a modulation of the fluorescence signal. The binding affinity and selectivity are key parameters that determine the utility of such probes.
| Probe Type | Target Analyte | Detection Method | Key Performance Metric | Binding Mechanism Insight |
|---|---|---|---|---|
| N1-functionalized imidazoles | Picric Acid | Fluorescence Quenching | Stern-Volmer constant (Ksv) = 6.68 × 10⁶ M⁻¹; Detection limit = 446 ppb. rsc.org | The amphoteric nature of the imidazole allows for selective discrimination among different nitroaromatic compounds. rsc.org |
| Imidazole-based sensor 5 | Hg²⁺ ions | Colorimetric and Fluorimetric | Detection limit = 5.3 nM. rsc.org | Binding is based on an intramolecular charge transfer (ICT) mechanism, confirmed by DFT analysis. rsc.org |
| Imidazole-based NHCs | Single-Atom Alloy Surfaces | Computational (DFT) | Binding energies correlate well with the electronic properties of ring substituents. acs.org | Electron-donating groups on the NHC enhance binding affinity to the alloy surfaces. acs.org |
| Imidazole | Yeast Cytochrome c Peroxidase | Equilibrium Binding Studies | Apparent equilibrium dissociation constant (KD) = 3.3 ± 0.4 M. nih.gov | Demonstrates exceptionally weak binding to the heme iron, highlighting the influence of the protein environment on ligand affinity. nih.gov |
Development of Mechanistic Probes in Catalysis
The imidazole moiety is a common feature in the active sites of metalloenzymes and as a component of N-heterocyclic carbene (NHC) ligands in organometallic catalysis. rutgers.edu Analogs of this compound can serve as precursors to ligands that act as mechanistic probes, helping to elucidate catalytic cycles.
For example, an ethynyl-imidazole can be incorporated into a ligand scaffold. The ethynyl group can act as a spectroscopic reporter, with its vibrational frequency (e.g., in IR or Raman spectroscopy) being sensitive to the electronic environment of the metal center it is coordinated to. Changes in this frequency during a catalytic reaction can provide insights into the electronic structure of catalytic intermediates.
Furthermore, imidazole itself can act as a general base or nucleophilic catalyst in organic reactions. psu.edu Studying the kinetics and mechanism of reactions catalyzed by structurally well-defined imidazole derivatives, including those with ethynyl groups, can provide fundamental understanding of these catalytic processes. researchgate.netrsc.orgrsc.org The electronic properties of the imidazole ring can be systematically varied by introducing substituents, and the effect on catalytic activity can be quantified, leading to a deeper understanding of structure-activity relationships. Imidazole derivatives have also been used as ligands in transition metal complexes for catalytic applications like the oxidation of styrene. mdpi.comresearchgate.netsemanticscholar.org
Future Research Trajectories and Interdisciplinary Outlook
Exploration of Unconventional Reactivity Modalities
The ethynyl (B1212043) group of 1-Ethyl-4-ethynyl-1H-imidazole is a gateway to a multitude of chemical transformations. While conventional reactions of terminal alkynes are well-established, future research is poised to delve into less conventional reactivity patterns. The chemistry of N-alkynyl azoles, a class to which this compound belongs, has seen a surge in interest, moving beyond the more extensively studied N-alkynyl amides (ynamides) researchgate.net.
One area of exploration is the thermolysis of ethynylimidazoles. Studies on related 1,2-dialkynylimidazoles have shown that thermolysis can lead to the formation of 5-chloroimidazo[1,2-a]-pyridine products in chlorinated solvents researchgate.net. Investigating the thermal behavior of this compound under various conditions and in the presence of different trapping agents could unveil novel cyclization and rearrangement pathways, leading to the synthesis of unique heterocyclic scaffolds.
Furthermore, the application of "click chemistry" with ynamides, which are structurally related to N-ethynyl heterocycles, has been demonstrated to produce 1-substituted 4-amino 1,2,3-triazoles with high regioselectivity through copper-catalyzed [3+2] cycloadditions with azides researchgate.net. Future work could adapt these methodologies to this compound, expanding its utility as a building block in the modular synthesis of complex molecules chemrxiv.org. The development of efficient click reactions for ethynyl heterocycles is an area of active research, aiming for high yields and straightforward purification processes chemrxiv.org.
Integration with Flow Chemistry and Automated Synthesis
The synthesis and functionalization of imidazole (B134444) derivatives are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. acs.orgnih.govnih.govresearchgate.net These technologies offer advantages such as precise reaction control, enhanced safety, and the potential for high-throughput screening and library generation. researchgate.net
Future research will likely focus on developing continuous-flow methods for the synthesis and subsequent modification of this compound. Flow chemistry can facilitate reactions that are challenging to control in batch processes, such as those involving highly reactive intermediates or exothermic transformations. researchgate.net For instance, the introduction of substituents onto the imidazole ring or the elaboration of the ethynyl group could be performed in a streamlined, multi-step flow process without the need for isolating intermediates. acs.orgnih.gov This approach has been successfully applied to the synthesis of other highly functionalized imidazo[1,2-a] heterocycles. acs.orgnih.gov
The integration of in-line analytical techniques with automated flow systems will enable real-time reaction monitoring and optimization, accelerating the discovery of novel derivatives of this compound with desired properties. researchgate.netresearchgate.net This automated approach is particularly valuable for creating libraries of compounds for biological screening or materials science applications.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the reactivity, properties, and interactions of molecules like this compound. While specific computational studies on this exact compound are not yet prevalent, future research will undoubtedly leverage advanced modeling techniques to guide its synthetic and applicative exploration.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This information can provide insights into its reactivity in various chemical transformations, including cycloaddition reactions and metal-catalyzed processes. For instance, computational studies on other imidazole derivatives have been used to understand their electronic properties and potential biological activities. nih.gov
Molecular dynamics (MD) simulations can be utilized to study the conformational behavior of this compound and its interactions with other molecules, such as biological targets or self-assembling systems. This is particularly relevant for designing derivatives with specific binding affinities or supramolecular architectures. In silico studies are increasingly being used to predict the biological activities of imidazole-containing compounds, aiding in the rational design of new therapeutic agents. nih.gov
Supramolecular Chemistry and Self-Assembly Applications
The imidazole moiety is a versatile functional group in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. researchgate.netnih.govmdpi.com The presence of both the imidazole ring and the ethynyl group in this compound provides multiple points for directed self-assembly.
Future research is expected to explore the use of this compound as a building block for the construction of novel supramolecular architectures. researchgate.net For example, imidazole derivatives have been shown to self-assemble on surfaces, offering protection against corrosion. researchgate.net The ethynyl group can be further functionalized to introduce other recognition motifs, enabling the formation of complex, multi-component assemblies.
The self-assembly of imidazole-containing polymers has been shown to be responsive to external stimuli such as pH, leading to the formation of aggregates with potential applications in drug delivery. nih.gov By incorporating this compound into polymeric structures, it may be possible to create new materials with tunable properties and functions. The study of supramolecular polymerization of π-conjugated amphiphiles containing heterocycles is an emerging field for creating functional nanostructures. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
